molecular formula C17H13IO4 B12599258 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo- CAS No. 645387-26-4

4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo-

Cat. No.: B12599258
CAS No.: 645387-26-4
M. Wt: 408.19 g/mol
InChI Key: UWUDUFFLGXHCOC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo- typically involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling of halogeno derivatives with alkenes . This process involves the activation of bromochromones by palladium insertion into the carbon-halogen bond, followed by coupling with alkenes to introduce substituents into the chromone ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized benzopyran derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo- involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit protein tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . Additionally, it induces apoptosis through the activation of caspases and other apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: The parent compound without the 3,4-dimethoxyphenyl and iodine substituents.

    2-(3,4-Dimethoxyphenyl)-4H-1-benzopyran-4-one: Similar structure but lacks the iodine atom.

    3-Iodo-4H-1-benzopyran-4-one: Contains the iodine atom but lacks the 3,4-dimethoxyphenyl group.

Uniqueness

4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo- is unique due to the combined presence of the 3,4-dimethoxyphenyl group and the iodine atom. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

645387-26-4

Molecular Formula

C17H13IO4

Molecular Weight

408.19 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-iodochromen-4-one

InChI

InChI=1S/C17H13IO4/c1-20-13-8-7-10(9-14(13)21-2)17-15(18)16(19)11-5-3-4-6-12(11)22-17/h3-9H,1-2H3

InChI Key

UWUDUFFLGXHCOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)I)OC

Origin of Product

United States

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